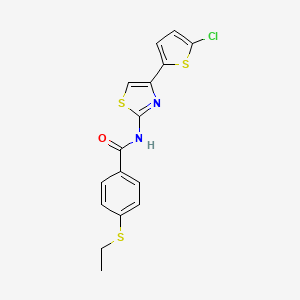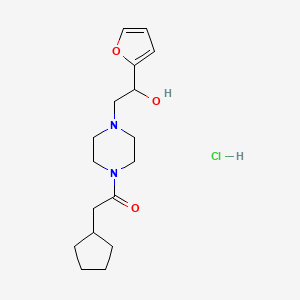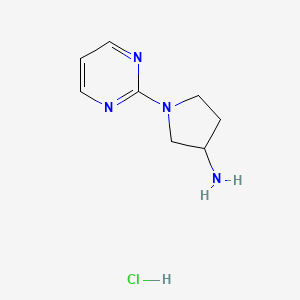
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, or CPTA, is a synthetic molecule that has been used in scientific research for a variety of applications. CPTA is a member of the triazolesulfonamides family, and it has a wide array of biological activities. CPTA has been studied for its potential to act as an antimicrobial, antifungal, and anti-inflammatory agent. It has also been studied for its potential to inhibit certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, CPTA has been studied for its potential to act as an inhibitor of the human immunodeficiency virus (HIV) and its ability to act as an antioxidant.
Scientific Research Applications
Growth Regulatory Activity
Eliazyan et al. (2011) studied the synthesis of compounds involving 1H-[1,2,4]triazoles, including 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile. Their research revealed that these compounds demonstrate potential as plant growth stimulators. This suggests an agricultural application in enhancing plant growth and productivity (Eliazyan et al., 2011).
Fluorophores for Photophysical Studies
Padalkar et al. (2015) synthesized novel fluorescent derivatives of 1H-1,2,4-triazoles. These compounds, including variants of 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, exhibited photophysical properties with potential applications in materials science and molecular electronics for their blue-emitting fluorophore characteristics (Padalkar et al., 2015).
Anticancer Properties
Research by Ostapiuk et al. (2015) focused on the synthesis of various 1H-1,2,4-triazole derivatives. Their study demonstrated that some of these compounds, structurally related to 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, showed promising anticancer properties, especially against melanoma and breast cancer (Ostapiuk et al., 2015).
Synthesis and Structural Studies
Holota et al. (2018) reported the synthesis of 1H-1,2,4-triazole derivatives, including structures similar to 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile. Their work provides valuable information on the chemical properties and potential for forming complex molecules with diverse applications in chemistry and pharmaceuticals (Holota et al., 2018).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-8-3-1-7(2-4-8)9(5-12)16-10-13-6-14-15-10/h1-4,6,9H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGUBKMLWGKQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)SC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)
![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)
![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)



